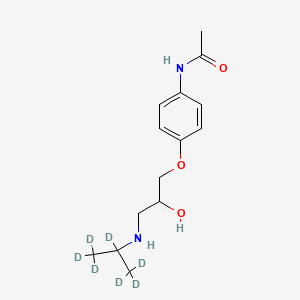

Practolol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O3 |

|---|---|

Molecular Weight |

273.38 g/mol |

IUPAC Name |

N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D |

InChI Key |

DURULFYMVIFBIR-SVMCCORHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to rac Practolol-d7: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of rac Practolol-d7, a deuterated analog of the β-adrenergic receptor antagonist, practolol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.

Chemical Properties

A summary of the key chemical properties of rac this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide | Clearsynth |

| Synonyms | (±)-Practolol-d7, 1-(4-Acetamidophenoxy)-3-(isopropyl-d7-amino)-2-propanol | Clearsynth |

| Molecular Formula | C₁₄H₁₆D₇N₂O₃ | [1] |

| Molecular Weight | 273.38 g/mol | [1] |

| CAS Number | 6673-35-4 (unlabeled) | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

| Storage | Store at 2-8°C | N/A |

Chemical Structure

The chemical structure of rac this compound is characterized by a 1-(4-acetamidophenoxy)-2-hydroxy-3-aminopropane backbone. The key feature of this isotopic analog is the presence of seven deuterium atoms on the isopropyl group attached to the secondary amine. This specific deuteration provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of practolol.

Based on the chemical name N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide, the positions of the deuterium atoms are on the isopropyl moiety.

A 2D chemical structure diagram is provided below:

Caption: 2D structure of rac this compound.

Experimental Protocols

Synthesis of Practolol (Adapted from known procedures)

The synthesis of practolol typically involves the reaction of 4-acetamidophenol with epichlorohydrin, followed by the opening of the resulting epoxide with isopropylamine. A potential synthetic route is outlined below:

Caption: Proposed synthetic pathway for rac this compound.

Step 1: Synthesis of 1-(4-Acetamidophenoxy)-2,3-epoxypropane

-

Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous sodium hydroxide.

-

Add epichlorohydrin to the solution and stir vigorously at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration and purified by recrystallization.

Step 2: Synthesis of rac this compound

-

React the 1-(4-acetamidophenoxy)-2,3-epoxypropane intermediate with isopropylamine-d7.

-

The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may require heating.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or recrystallization to yield rac this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of β-blockers in various matrices. The following is a general HPLC method that can be adapted for the analysis of rac this compound.

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector.

-

A C18 reversed-phase column is commonly used.

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

The pH of the mobile phase should be optimized for the best separation.

Sample Preparation:

-

For analysis in biological matrices such as plasma or urine, a sample preparation step is necessary to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Analysis Workflow:

Caption: General workflow for HPLC analysis of rac this compound.

Method Validation:

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Data (Representative)

While specific spectroscopic data for rac this compound is not publicly available, this section provides representative spectral information for the unlabeled compound, practolol. These data can serve as a reference for the characterization of the deuterated analog, where a mass shift corresponding to the seven deuterium atoms would be expected in the mass spectrum, and the absence of signals corresponding to the isopropyl protons would be observed in the ¹H NMR spectrum.

Mass Spectrometry:

The mass spectrum of practolol would show a molecular ion peak ([M+H]⁺) at m/z 267.3. For rac this compound, this peak would be expected at m/z 274.4, reflecting the addition of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of practolol would show characteristic signals for the aromatic protons, the protons of the acetamido group, the methine and methylene protons of the propanolamine chain, and the isopropyl protons. In the ¹H NMR spectrum of rac this compound, the signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) would be absent.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be similar for both practolol and its deuterated analog, although minor isotopic shifts might be observed for the carbons of the isopropyl group.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical considerations for rac this compound. The information presented, including the tabulated properties, structural diagrams, and adaptable experimental protocols, is intended to support the research and development activities of scientists and professionals in the pharmaceutical and analytical fields. The use of rac this compound as an internal standard is crucial for the accurate quantification of practolol in various experimental settings.

References

In-Depth Technical Guide: The Core Mechanism of Action of rac Practolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of rac Practolol-d7. While specific research on the deuterated form is limited, its pharmacological activity is understood to be identical to that of Practolol. The deuterium labeling serves as a valuable tool for researchers in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical assays, without altering the fundamental interaction with its biological target.

Practolol is a cardioselective beta-adrenergic receptor antagonist.[1][2] It has been utilized in the emergency treatment of cardiac arrhythmias.[1] Notably, Practolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can cause partial receptor stimulation while acting as a blocker to endogenous catecholamines.[3][4][5][6]

Core Mechanism of Action: Selective Beta-1 Adrenergic Receptor Antagonism

The primary mechanism of action of Practolol is its competitive antagonism at the beta-1 (β1) adrenergic receptors, which are predominantly located in the heart.[1] In the sympathetic nervous system, the endogenous catecholamines, norepinephrine and epinephrine, bind to these receptors to increase heart rate, contractility, and conduction velocity. Practolol, by competing for these same binding sites, inhibits the normal physiological response to these neurotransmitters.[1] This sympatholytic effect leads to a reduction in heart rate and myocardial contractility, particularly during periods of sympathetic stimulation such as exercise or stress.[7][8]

Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This initiates a downstream signaling cascade. Practolol blocks this cascade at the receptor level.

The key steps in the signaling pathway are:

-

Agonist Binding and G-Protein Activation: Under normal physiological conditions, norepinephrine or epinephrine binds to the β1-adrenergic receptor. This induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[9][10]

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9][10]

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium release, leading to increased heart rate (chronotropy) and contractility (inotropy).

Practolol, as a competitive antagonist, binds to the β1-adrenergic receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor, it prevents the binding of endogenous agonists, thereby inhibiting the entire downstream signaling cascade.

Figure 1: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of Practolol.

Quantitative Data

| Parameter | Value | Species | Notes |

| Serum Concentration for β1 Blockade | 0.5 +/- 0.1 µg/mL | Human | Attenuated heart rate response to exercise.[7][8][11] |

| Serum Concentration for β1 and β2 Blockade | 5.9 +/- 1.0 µg/mL | Human | Attenuated both heart rate response to exercise and forearm vasodilator responses to isoproterenol.[7][8][11] |

| Ki at β1-Adrenergic Receptor | Not Found | - | - |

| IC50 at β1-Adrenergic Receptor | Not Found | - | - |

It is important to note that the selectivity of Practolol is dose-dependent. At lower concentrations, it selectively blocks β1 receptors, while at higher concentrations, it can also block β2 receptors.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of a β1-adrenergic receptor antagonist like Practolol.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Practolol) for the β1-adrenergic receptor.

Objective: To quantify the displacement of a radiolabeled ligand from the β1-adrenergic receptor by Practolol.

Materials:

-

Cell membranes prepared from a cell line or tissue expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human β1-AR).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.

-

Test compound: rac this compound or Practolol.

-

Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of non-labeled antagonist (e.g., propranolol).

-

Competition: Membranes, radioligand, and varying concentrations of Practolol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Practolol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Practolol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Functional cAMP Assay

This assay measures the ability of Practolol to antagonize the agonist-induced production of cAMP.

Objective: To determine the functional antagonist potency (IC50) of Practolol at the β1-adrenergic receptor.

Materials:

-

Whole cells expressing β1-adrenergic receptors.

-

A β-adrenergic receptor agonist (e.g., isoproterenol or norepinephrine).

-

Test compound: rac this compound or Practolol.

-

cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).

-

Cell culture medium and reagents.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of Practolol for a specific time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a defined period (e.g., 10-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of Practolol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Practolol that inhibits 50% of the agonist-induced cAMP production.

-

Conclusion

rac this compound, through its active moiety Practolol, functions as a selective antagonist of the β1-adrenergic receptor. Its mechanism of action is centered on the competitive inhibition of endogenous catecholamines at these receptors, primarily in the heart. This leads to the attenuation of the Gs-protein-mediated signaling cascade, resulting in a decrease in intracellular cAMP levels and subsequent reduction in heart rate and contractility. The deuterium labeling of rac this compound provides a critical tool for advanced pharmacological and metabolic research, enabling a more detailed understanding of its disposition and effects in biological systems. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of its binding affinity and functional antagonism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]

- 3. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of the intrinsic sympathomimetic activity of beta-adrenoceptor antagonists on haemodynamic effects in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Selective beta-1 receptor blockade with oral practolol in man. A dose-related phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective beta-1 receptor blockade with oral practolol in man. A dose-related phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. scispace.com [scispace.com]

Navigating the Physicochemical Landscape of rac Practolol-d7: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for rac Practolol-d7. While specific data for the deuterated form is limited, this guide leverages data from its non-deuterated counterpart, practolol, and structurally similar beta-blockers to provide a robust framework for its physicochemical characterization. The information presented herein is intended to support research, formulation development, and analytical method development for this compound.

Solubility Profile of Practolol

Practolol is classified as a hydrophilic, or low-lipophilicity, beta-blocker, a characteristic reflected in its experimental partition coefficient (log P) of 0.79.[1][2][3] This property suggests a degree of solubility in aqueous media. The available quantitative solubility data for practolol in various solvents is summarized in Table 1.

Table 1: Solubility of Practolol in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Water | 0.3 | Not Specified | Sigma-Aldrich |

| Water | 0.49 | Not Specified | PubChem[2] |

| DMSO | 18 | Not Specified | Sigma-Aldrich |

| DMSO | 15 | Not Specified | Sigma-Aldrich |

| Ethanol | 3.4 | Not Specified | Sigma-Aldrich |

| 0.1 M HCl | Soluble | Not Specified | Sigma-Aldrich |

Stability Profile and Degradation Pathways

Currently, specific stability studies detailing the degradation kinetics and products of practolol or its deuterated analog are not extensively available in the public domain. However, valuable insights can be drawn from forced degradation studies conducted on structurally related beta-blockers, such as metoprolol and propranolol, under conditions stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Propranolol, for instance, is known to be most stable in aqueous solutions at a pH of 3 and is susceptible to rapid decomposition in alkaline environments.[8] Forced degradation studies on beta-blockers typically involve exposure to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 2: Typical Forced Degradation Conditions for Beta-Blockers

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) |

| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) |

| Oxidation | 3-30% H₂O₂, room temperature or elevated temperature |

| Thermal Degradation | Dry heat (e.g., 60-100°C) |

| Photodegradation | Exposure to UV and fluorescent light (as per ICH Q1B) |

Experimental Protocols

Solubility Determination

3.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

-

Protocol:

-

Add an excess amount of rac this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the thermodynamic solubility.

-

3.1.2. Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early drug discovery.

-

Protocol:

-

Prepare a concentrated stock solution of rac this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][11]

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.[10][11]

-

Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of dissolved compound. This can be done using several detection methods:

-

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Protocol:

-

Prepare solutions of rac this compound in various stress media as outlined in Table 2.

-

For photostability, expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]

-

For thermal stability, subject the solid drug substance to elevated temperatures.

-

At specified time points, withdraw samples and neutralize them if necessary (for acid and base stressed samples).

-

Analyze the stressed samples using a stability-indicating HPLC method, typically coupled with mass spectrometry (MS/MS) for the identification and characterization of degradation products.[6][7][14] The HPLC method should be capable of separating the parent drug from all significant degradation products.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.

Caption: Workflow for Forced Degradation Stability Study.

References

- 1. researchgate.net [researchgate.net]

- 2. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Practolol - Wikipedia [en.wikipedia.org]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. youtube.com [youtube.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. pharmadekho.com [pharmadekho.com]

- 14. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Cardioprotective Agent: An In-depth Technical History of Practolol

An examination of the discovery, development, mechanism of action, and unforeseen toxicity of the first cardioselective β-blocker, practolol.

Abstract

Practolol (Eraldin) emerged from the research laboratories of Imperial Chemical Industries (ICI) in the late 1960s as a pioneering therapeutic agent.[1] As the first β1-selective adrenergic receptor antagonist, it offered the promise of targeted cardiac protection without the bronchoconstrictive side effects associated with its non-selective predecessor, propranolol.[1] This technical guide delves into the discovery and history of practolol, its pharmacological profile, the experimental methodologies used to characterize it, and the ultimately tragic story of its withdrawal from the market due to a unique and severe adverse drug reaction known as the oculomucocutaneous syndrome.[2][3]

Discovery and Development

The development of practolol was a direct consequence of the groundbreaking work on β-adrenergic blockers initiated by Sir James Black, which led to the introduction of propranolol in 1964.[4] While propranolol proved to be a highly effective anti-anginal and antihypertensive agent, its blockade of β2-adrenergic receptors in the bronchioles could induce severe bronchospasm in patients with asthma or chronic obstructive pulmonary disease.[5] This clinical limitation spurred researchers at ICI to seek a "cardioselective" β-blocker that would preferentially target β1-receptors in the heart, while sparing the β2-receptors in the lungs.

A team of scientists at ICI's Pharmaceuticals Division in Alderley Park, in collaboration with physiologists at the University of Leeds, systematically synthesized and screened a series of aryloxypropanolamine derivatives.[2] This research effort, which began as early as 1967, led to the identification of a compound initially designated as ICI 66082, later to be named practolol.[2] The key structural feature of practolol, the para-acetylamino group on the phenyl ring, was found to be crucial for its β1-selectivity.[1]

Practolol was launched in the United Kingdom in 1970 under the trade name Eraldin for the treatment of angina pectoris and cardiac arrhythmias.[1][6]

Pharmacological Profile

Practolol is a competitive antagonist at β1-adrenergic receptors.[7][8] Its primary mechanism of action involves blocking the effects of the endogenous catecholamines, adrenaline (epinephrine) and noradrenaline (norepinephrine), on the heart.[7][8] This blockade results in a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction velocity. These effects collectively decrease myocardial oxygen demand, which is the basis for its therapeutic efficacy in angina pectoris.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Practolol in Humans

| Parameter | Value | Reference |

| Bioavailability | High (low first-pass metabolism) | [8] |

| Plasma Half-life | 10-12 hours | [8] |

| Protein Binding | Low | [5] |

| Volume of Distribution | Exceeds physiological body space | [8] |

| Elimination | Primarily renal | [8] |

Table 2: Pharmacodynamic Properties of Practolol

| Property | Description | Reference |

| Receptor Selectivity | β1-selective antagonist | [1][8] |

| Intrinsic Sympathomimetic Activity (ISA) | Present (partial agonist activity) | [5] |

| Membrane Stabilizing Activity (MSA) | No | [5] |

| Lipophilicity | Low (hydrophilic) | [2] |

Experimental Protocols

Determination of β1-Adrenergic Receptor Selectivity

The cardioselectivity of practolol was a key feature that distinguished it from propranolol. This property was established through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of practolol for β1 and β2 adrenergic receptors.

-

Methodology:

-

Tissue Preparation: Membranes rich in β1-receptors (e.g., from guinea pig heart) and β2-receptors (e.g., from guinea pig lung) are prepared by homogenization and centrifugation.

-

Radioligand: A non-selective β-adrenergic radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), is used.

-

Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabelled practolol.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of practolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined for both β1 and β2 receptor preparations. These IC50 values are then used to calculate the equilibrium dissociation constants (Ki) for each receptor subtype. A significantly lower Ki for the β1 receptor compared to the β2 receptor indicates β1-selectivity.

-

Assessment of Intrinsic Sympathomimetic Activity (ISA)

Practolol was also found to possess intrinsic sympathomimetic activity (ISA), meaning it could weakly stimulate β-adrenergic receptors in the absence of a full agonist.

Experimental Protocol: In Vivo Measurement of Heart Rate

-

Objective: To assess the partial agonist activity of practolol.

-

Methodology:

-

Animal Model: Anesthetized dogs or cats are commonly used.

-

Instrumentation: The animals are instrumented to continuously monitor heart rate and blood pressure.

-

Drug Administration: Practolol is administered intravenously in increasing doses.

-

Measurement: The change in resting heart rate is measured. A slight increase in heart rate at lower doses, particularly in a reserpinized animal (depleted of endogenous catecholamines), is indicative of ISA. In contrast, a pure antagonist like propranolol would only cause a decrease in heart rate in the presence of sympathetic tone.

-

Synthesis of Practolol

The synthesis of practolol typically starts from 4-acetamidophenol (paracetamol).[2]

Experimental Workflow: Synthesis of Practolol

Caption: A simplified workflow for the synthesis of practolol.

Mechanism of Action and Signaling Pathways

Practolol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Signaling Pathway: β1-Adrenergic Receptor Blockade by Practolol

Caption: Practolol competitively blocks β1-adrenergic receptors.

The Oculomucocutaneous Syndrome and Market Withdrawal

Despite its initial success, long-term use of practolol was associated with a unique and severe set of adverse reactions, collectively termed the oculomucocutaneous syndrome.[2][10] This syndrome was characterized by:

-

Ocular effects: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia, sometimes leading to profound vision loss.[2][11]

-

Mucous membrane effects: Ulceration of the nasal and oral mucosa.[2]

-

Cutaneous effects: Psoriasiform rashes, hyperkeratosis, and nail changes.[2][6]

-

Serosal effects: Sclerosing peritonitis, pleurisy, and pericarditis.[2]

The immunological basis of this syndrome was suspected, with evidence of autoantibody formation in affected patients.[12] The exact mechanism remains a subject of investigation, but it is thought to involve an immune reaction to practolol or its metabolites.

The emergence of this severe and unforeseen toxicity led to a re-evaluation of the drug's safety profile. In 1975, the use of practolol was severely restricted, and it was eventually withdrawn from the market in most countries.[1] The practolol disaster had a profound impact on drug regulation and pharmacovigilance, highlighting the importance of post-marketing surveillance to detect rare but serious adverse drug reactions.[13]

Conclusion

The story of practolol is a cautionary tale in drug development. It represented a significant pharmacological advancement as the first cardioselective β-blocker, offering a clear therapeutic advantage for a specific patient population. However, the emergence of the devastating oculomucocutaneous syndrome underscored the limitations of pre-marketing clinical trials in detecting rare adverse events and emphasized the critical role of ongoing safety monitoring. The legacy of practolol is twofold: it advanced the understanding of β-blocker pharmacology and served as a catalyst for strengthening drug safety regulations worldwide.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Practolol - Wikipedia [en.wikipedia.org]

- 3. Adverse reactions to practolol in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta blocker - Wikipedia [en.wikipedia.org]

- 6. bmj.com [bmj.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with dexpropranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oculomucocutaneous syndrome - Wikipedia [en.wikipedia.org]

- 11. bmj.com [bmj.com]

- 12. Immunological abnormalities in patients who had the oculomucocutaneous syndrome associated with practolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Testing times: the emergence of the practolol disaster and its challenge to British drug regulation in the modern period - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), has emerged as a gold standard for its sensitivity and specificity. However, the inherent variability in sample matrices and instrument performance necessitates the use of internal standards to ensure data reliability. Among the various types of internal standards, deuterium-labeled compounds have carved out a critical niche, offering a powerful tool for achieving high-quality quantitative data. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterium-labeled standards in mass spectrometry.

Core Principles of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable isotope of hydrogen, serves as an ideal label for internal standards. The fundamental principle lies in synthesizing a version of the analyte of interest where one or more hydrogen atoms are replaced by deuterium atoms.[1] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass.[1] This mass difference is the key to its utility in mass spectrometry, as the instrument can readily distinguish between the analyte and the deuterium-labeled internal standard (D-IS).[1]

The near-identical physicochemical properties of the D-IS to the analyte mean that it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization allow the D-IS to effectively compensate for variations in:

-

Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction will affect both the analyte and the D-IS proportionally.

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix will impact both the analyte and the D-IS similarly.

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are normalized by calculating the ratio of the analyte signal to the D-IS signal.

Key Applications in Research and Drug Development

The use of deuterium-labeled standards is integral to numerous stages of research and drug development, including:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of drug development. D-IS are crucial for accurately quantifying drug concentrations in biological matrices like plasma, urine, and tissues over time.[3]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their concentration in a patient's blood is essential for optimizing dosage and minimizing toxicity. D-IS enable the development of robust and reliable TDM assays.[4][5]

-

Metabolomics: The comprehensive study of small molecules in a biological system relies on accurate quantification to identify biomarkers and understand metabolic pathways. Deuterium-labeled standards are used to normalize data and ensure accurate measurement of endogenous metabolites.[6]

-

Bioanalytical Method Validation: Regulatory bodies require rigorous validation of analytical methods used in drug development. The use of D-IS is a key component in demonstrating the accuracy, precision, linearity, and robustness of these methods.[7]

Experimental Workflow for Quantitative Analysis using Deuterium-Labeled Standards

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterium-labeled internal standard for the quantification of a drug in plasma samples.

Caption: A typical workflow for a pharmacokinetic study.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples. The following is a generalized protocol:

-

Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration.

-

Precipitating Agent Addition: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[3][8] Some protocols may also include zinc sulfate to enhance precipitation.[4]

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis: Quantification of Busulfan

The following is an example of an LC-MS/MS method for the quantification of the chemotherapy drug busulfan in human plasma, using deuterated busulfan (busulfan-d8) as the internal standard.[3][8]

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (50mm x 2.1mm, 2.6µm) |

| Mobile Phase | Acetonitrile : 10mM Ammonium Formate buffer (80:20 v/v) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Busulfan) | m/z 264.1 → 151.1 |

| MRM Transition (Busulfan-d8) | m/z 272.1 → 159.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation: Quantitative Performance

The use of deuterium-labeled internal standards significantly improves the precision and accuracy of quantitative assays. The following tables summarize typical validation data for bioanalytical methods employing D-IS.

Table 1: Linearity and Sensitivity of Busulfan Quantification

| Parameter | Result |

| Linear Range | 0.2 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9986 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

Data synthesized from multiple sources.[3][8]

Table 2: Precision and Accuracy of Immunosuppressant Quantification

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Cyclosporine A | 50 | 3.5 | 4.1 | 102.3 |

| 500 | 2.8 | 3.5 | 98.7 | |

| 1500 | 2.1 | 2.9 | 101.1 | |

| Tacrolimus | 1.5 | 4.2 | 5.3 | 97.5 |

| 15 | 3.1 | 4.0 | 103.2 | |

| 30 | 2.5 | 3.2 | 99.8 | |

| Sirolimus | 2.0 | 5.1 | 6.2 | 104.1 |

| 20 | 3.9 | 4.8 | 98.2 | |

| 40 | 3.3 | 4.1 | 101.5 |

Data synthesized from a review of multiple methods.[4]

Synthesis of Deuterium-Labeled Standards

The synthesis of deuterium-labeled standards is a critical step in their application. Several methods are employed to introduce deuterium into a molecule:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the target molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst (e.g., acid, base, or metal). This is a cost-effective method but may lack regioselectivity.[1]

-

Reductive Deuteration: This involves the reduction of a functional group (e.g., a ketone or an alkene) using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.

-

Synthesis from Labeled Precursors: This approach involves incorporating deuterium-containing building blocks into the synthetic route of the molecule. This method offers high regioselectivity but can be more expensive and time-consuming.[9]

The following diagram illustrates the decision-making process for selecting a synthesis strategy.

Caption: A decision tree for selecting a synthesis strategy.

Potential Challenges and Considerations

While deuterium-labeled standards are invaluable, researchers must be aware of potential challenges:

-

Isotopic Purity: The D-IS should have a high degree of deuterium incorporation and be free of the unlabeled analyte to avoid interference.

-

Isotopic Effects: The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier.[10] This "isotope effect" needs to be considered during method development to ensure co-elution is adequate for proper normalization.

-

Hydrogen-Deuterium Exchange: In some cases, deuterium atoms can exchange back with hydrogen atoms from the solvent or matrix, particularly if the label is on an exchangeable position (e.g., -OH, -NH, -SH).[1] Therefore, the position of the deuterium label must be carefully chosen to be on a stable part of the molecule.

Conclusion

Deuterium-labeled standards are an essential tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process makes them indispensable for a wide range of applications in research and drug development, from early-stage pharmacokinetic studies to routine therapeutic drug monitoring. By understanding the core principles, mastering the experimental protocols, and being mindful of the potential challenges, researchers can leverage the power of deuterium-labeled standards to generate high-quality, reliable data that drives scientific advancement.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. texilajournal.com [texilajournal.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Stable Isotope-Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds are powerful tools in scientific research, offering a non-radioactive means to trace, quantify, and characterize molecules in complex biological and environmental systems. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can introduce a unique mass signature without significantly altering the compound's chemical properties. This enables precise tracking and measurement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core applications of SIL compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications

The versatility of stable isotope labeling has led to its widespread adoption across numerous scientific disciplines. Key application areas include metabolic research, proteomics, drug discovery and development, environmental analysis, and clinical diagnostics.

Metabolic Research and Flux Analysis

Stable isotope tracers are instrumental in elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic activity, revealing how cells utilize nutrients and how metabolic pathways are regulated under different conditions.[1]

Key Applications in Metabolic Research:

-

Pathway Elucidation: Tracing the flow of labeled atoms to identify and confirm metabolic pathways.

-

Metabolic Flux Quantification: Determining the rates of enzymatic reactions within a metabolic network.

-

Disease Research: Investigating metabolic reprogramming in diseases like cancer and diabetes.

-

Biotechnology: Optimizing microbial strains for the production of biofuels and other valuable compounds.

Table 1: Commonly Used Stable Isotopes in Metabolic Research

| Isotope | Natural Abundance (%) | Common Labeled Precursors | Application Examples |

| ¹³C | 1.11 | ¹³C-Glucose, ¹³C-Glutamine, ¹³C-Fatty Acids | Tracing central carbon metabolism, amino acid metabolism, and fatty acid synthesis. |

| ¹⁵N | 0.37 | ¹⁵N-Ammonium Chloride, ¹⁵N-Amino Acids | Studying nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism. |

| ²H (D) | 0.015 | Deuterated Water (D₂O), Deuterated Glucose | Investigating water metabolism, gluconeogenesis, and fatty acid synthesis. |

This protocol outlines a general workflow for a ¹³C-MFA experiment in cell culture.

-

Cell Culture and Labeling:

-

Culture cells in a standard medium to the desired confluence.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., U-¹³C-glucose) and culture for a defined period to allow for isotopic labeling of intracellular metabolites. The duration of labeling depends on the pathways of interest and the time required to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS/MS).

-

The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C atoms.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of stable isotopes.

-

Use specialized software (e.g., INCA, METRAN) to fit the measured MIDs to a metabolic network model.

-

The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.

-

Table 2: Example Quantitative Data from a ¹³C-MFA Study in Cancer Cells

| Metabolic Flux | Flux Value (relative to Glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | 1.00 |

| Pentose Phosphate Pathway (oxidative) | 0.15 |

| TCA Cycle (Pyruvate -> Acetyl-CoA) | 0.85 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 0.20 |

| Glutamine Anaplerosis | 0.45 |

This table presents hypothetical but representative data illustrating the relative flux through major metabolic pathways in cancer cells, as might be determined by ¹³C-MFA.

Quantitative Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics.[2] In SILAC, cells are grown in a medium where natural ("light") amino acids are replaced with their "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). This results in the incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in light and heavy media, researchers can accurately quantify differences in protein abundance.

Key Applications in Proteomics:

-

Differential Protein Expression Analysis: Comparing protein levels between different cell states (e.g., healthy vs. diseased, treated vs. untreated).

-

Protein-Protein Interaction Studies: Identifying interaction partners of a bait protein.

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and ubiquitination.

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, and the other in "heavy" medium containing stable isotope-labeled essential amino acids (typically Arginine and Lysine).

-

Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

-

-

Sample Preparation:

-

Apply the desired experimental treatment to one of the cell populations.

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the light and heavy cell lysates.

-

-

Protein Digestion and Fractionation:

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Optionally, fractionate the peptide mixture to reduce complexity before MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, PEAKS) to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.

-

The ratio of these intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.

-

Table 3: Example Quantitative Data from a SILAC Experiment

| Protein Name | Gene Name | Heavy/Light Ratio | Regulation |

| Epidermal growth factor receptor | EGFR | 2.5 | Upregulated |

| Caspase-3 | CASP3 | 0.4 | Downregulated |

| Heat shock protein 90 | HSP90AA1 | 1.1 | Unchanged |

| Pyruvate kinase | PKM | 3.2 | Upregulated |

This table illustrates how SILAC data can be presented to show changes in protein expression. A ratio > 1 indicates upregulation in the "heavy" labeled sample, while a ratio < 1 indicates downregulation.

Drug Discovery and Development

Stable isotope-labeled compounds are indispensable in drug discovery and development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[3][4] By administering a stable isotope-labeled version of a drug candidate, researchers can trace its journey through the body, identify its metabolites, and quantify its clearance.

Key Applications in Drug Development:

-

Pharmacokinetic (PK) Studies: Determining the time course of drug absorption, distribution, metabolism, and excretion.

-

Metabolite Identification: Identifying and structurally characterizing drug metabolites.

-

Bioavailability Studies: Measuring the fraction of an administered dose that reaches the systemic circulation.

-

Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of a new drug candidate.

-

Synthesis of Labeled Drug: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C, ²H) at a metabolically stable position.

-

Dosing: Administer the labeled drug to animal models or human subjects. Often, a "microdose" of the radiolabeled drug is co-administered with a therapeutic dose of the unlabeled drug.

-

Sample Collection: Collect biological samples (blood, urine, feces) at various time points.

-

Sample Analysis:

-

Extract the drug and its metabolites from the biological matrices.

-

Analyze the extracts using LC-MS/MS to separate and detect the parent drug and its metabolites. The mass difference between the labeled and unlabeled compounds allows for their unambiguous identification.

-

-

Data Analysis:

-

Quantify the concentrations of the parent drug and its metabolites in each sample.

-

Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

Table 4: Example Pharmacokinetic Parameters from an ADME Study

| Parameter | Value | Units |

| Tmax (Time to maximum concentration) | 2.5 | hours |

| Cmax (Maximum concentration) | 500 | ng/mL |

| t₁/₂ (Half-life) | 8.0 | hours |

| AUC (Area under the curve) | 4500 | ng*h/mL |

| Clearance | 20 | L/h |

| Volume of Distribution | 200 | L |

This table presents typical pharmacokinetic parameters that can be determined from an ADME study using a stable isotope-labeled drug.

Environmental and Ecological Studies

Stable isotope analysis is a powerful tool for tracing the sources, transport, and fate of pollutants in the environment.[5] By analyzing the isotopic signatures (the ratio of heavy to light isotopes) of elements like carbon, nitrogen, and sulfur in environmental samples, scientists can identify pollution sources and understand biogeochemical processes.

Key Applications in Environmental Science:

-

Pollutant Source Tracking: Identifying the sources of contaminants such as nitrates in groundwater or heavy metals in soil.

-

Food Web Analysis: Determining the trophic levels of organisms and understanding energy flow in ecosystems.

-

Paleoclimatology: Reconstructing past environmental conditions by analyzing isotope ratios in ice cores and sediment layers.

-

Biogeochemical Cycle Research: Studying the cycling of key elements like carbon and nitrogen in terrestrial and aquatic ecosystems.

-

Sample Collection: Collect water samples from various locations within the study area (e.g., rivers, groundwater wells, agricultural runoff).

-

Sample Preparation:

-

Filter the water samples to remove particulate matter.

-

Prepare the samples for isotopic analysis, which may involve converting the nitrate to a gas (N₂) for analysis by isotope ratio mass spectrometry (IRMS).

-

-

Isotope Ratio Mass Spectrometry (IRMS) Analysis:

-

Introduce the prepared gas sample into the IRMS.

-

The IRMS will measure the ratio of ¹⁵N to ¹⁴N in the sample.

-

-

Data Analysis and Source Apportionment:

-

Express the nitrogen isotope ratio as a delta value (δ¹⁵N) relative to a standard.

-

Compare the δ¹⁵N values of the water samples to the known δ¹⁵N signatures of potential nitrate sources (e.g., synthetic fertilizers, manure, atmospheric deposition).

-

Use mixing models to estimate the relative contribution of each source to the nitrate pollution.

-

Table 5: Typical δ¹⁵N Values of Different Nitrate Sources

| Nitrate Source | Typical δ¹⁵N Range (‰) |

| Atmospheric Deposition | -5 to +5 |

| Synthetic Fertilizers | -3 to +3 |

| Soil Organic Matter | +3 to +8 |

| Manure and Septic Waste | +10 to +25 |

This table provides a general guide to the isotopic signatures of common nitrate sources. Actual values can vary depending on local conditions.

Clinical Diagnostics

Stable isotope-labeled compounds are increasingly used in clinical diagnostics as safe and non-invasive probes of metabolic function. Breath tests using ¹³C-labeled substrates are a prime example. In these tests, a patient ingests a ¹³C-labeled compound, and the appearance of ¹³CO₂ in their breath is measured over time. This provides information about the activity of specific enzymes and metabolic pathways.

Key Applications in Clinical Diagnostics:

-

Helicobacter pylori Detection: The ¹³C-urea breath test is a gold standard for detecting H. pylori infection, which can cause ulcers and stomach cancer.

-

Liver Function Tests: Assessing the metabolic capacity of the liver.

-

Gastric Emptying Studies: Measuring the rate at which food leaves the stomach.

-

Fat Malabsorption Tests: Diagnosing conditions that impair the digestion and absorption of fats.

-

Baseline Breath Sample: The patient provides a baseline breath sample by blowing into a collection bag.

-

Ingestion of ¹³C-Urea: The patient drinks a solution containing ¹³C-labeled urea.

-

Post-Dose Breath Samples: The patient provides several more breath samples at specific time intervals (e.g., 15, 30, and 60 minutes) after ingesting the urea.

-

Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.

-

Interpretation of Results: An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath samples compared to the baseline indicates the presence of the urease enzyme, which is produced by H. pylori. This signifies a positive test for the infection.

Table 6: Interpretation of ¹³C-Urea Breath Test Results

| Change in δ¹³CO₂ (‰) over Baseline | Interpretation |

| < 2.5 | Negative for H. pylori |

| 2.5 - 5.0 | Indeterminate |

| > 5.0 | Positive for H. pylori |

This table shows a typical cutoff for interpreting the results of a ¹³C-urea breath test. The exact values may vary depending on the specific protocol and analytical instrumentation.

References

- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. documents.thermofisher.cn [documents.thermofisher.cn]

Methodological & Application

Application Note: High-Throughput Quantification of Practolol in Human Plasma by HPLC-MS/MS Using Practolol-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias.[1][2] Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drugs in complex biological fluids.[3] The use of a stable isotope-labeled internal standard, such as Practolol-d7, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and validated HPLC-MS/MS method for the quantification of practolol in human plasma using this compound as an internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of beta-blockers from plasma samples.[4][5]

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid) and inject 10 µL into the HPLC-MS/MS system.[7]

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of practolol.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm)[8] |

| Mobile Phase A | Water with 0.1% formic acid[9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[9] |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 8 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.0 kV[10] |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C[3] |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Practolol | 267.2 | 116.1 | 20 |

| This compound | 274.2 | 116.1 | 20 |

Note: The precursor ion for practolol ([M+H]+) is derived from its molecular weight of 266.34 g/mol .[1] The product ion is a common fragment for beta-blockers resulting from the cleavage of the side chain.[11] The precursor for this compound is based on the addition of 7 deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are on the isopropyl group which is lost.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on typical validation results for beta-blocker analysis by HPLC-MS/MS.[3][6][8][9]

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995[3] |

| Linear Range | 0.5 - 500 ng/mL[9] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |

| Precision (%RSD) | < 15% (< 20% at LLOQ)[6][9] |

| Recovery | 85 - 110%[3] |

| Matrix Effect | Minimal and compensated by internal standard |

Mandatory Visualization

Experimental Workflow Diagram

Caption: HPLC-MS/MS workflow for practolol quantification.

Signaling Pathway

Practolol acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate and cardiac contractility.

References

- 1. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. researchgate.net [researchgate.net]

- 9. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Practolol in Human Plasma using a Validated LC-MS/MS Method with Practolol-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of practolol in human plasma. The method utilizes a stable isotope-labeled internal standard, practolol-d7, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol described herein includes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, recovery, and matrix effect.

Introduction

Practolol is a cardioselective beta-adrenergic receptor blocker that has been used in the management of cardiovascular diseases.[1] Accurate and reliable quantification of practolol in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of practolol in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Practolol reference standard (Sigma-Aldrich)

-

This compound internal standard (Toronto Research Chemicals)

-

HPLC-grade methanol (Fisher Scientific)

-

HPLC-grade acetonitrile (Fisher Scientific)

-

Formic acid (Sigma-Aldrich)

-

Human plasma (BioIVT)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or equivalent

Standard Solutions

Stock solutions of practolol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Practolol: Precursor Ion (Q1): m/z 267.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)

-

This compound: Precursor Ion (Q1): m/z 274.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)

-

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of practolol in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results are summarized in Table 1.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC | 5 | 4.8 | 102.3 | 6.2 | 101.5 |

| Mid QC | 50 | 3.5 | 98.9 | 4.1 | 99.2 |

| High QC | 500 | 2.9 | 101.1 | 3.8 | 100.7 |

| Table 1: Precision and accuracy of the LC-MS/MS method for practolol quantification. |

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 2.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 5 | 92.5 | 97.8 |

| Mid QC | 50 | 94.1 | 99.1 |

| High QC | 500 | 93.7 | 98.5 |

| Table 2: Extraction recovery and matrix effect for the analysis of practolol. |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantitative analysis of practolol.

Caption: Logical relationship of MRM-based quantification.

Conclusion

This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of practolol in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The validation data demonstrates that the method is reliable, reproducible, and meets the requirements for bioanalytical method validation.

References

Application Note: Development and Validation of a Chiral LC-MS/MS Method for the Quantification of rac-Practolol-d7 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the development and validation of a sensitive and specific chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of racemic practolol-d7 in human plasma. The method utilizes a chiral stationary phase for the separation of the practolol enantiomers and a stable isotope-labeled internal standard for accurate quantification. The protocol outlined below is intended for researchers, scientists, and drug development professionals and adheres to the principles of bioanalytical method validation as described in the ICH M10 guidelines.

Introduction

Practolol is a selective β1-adrenergic receptor antagonist that has been investigated for the treatment of cardiac arrhythmias.[1][2][3] As with many beta-blockers, practolol is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the analysis of racemic this compound.

Experimental Protocols

Materials and Reagents

-

rac-Practolol and rac-Practolol-d7 reference standards

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation

A protein precipitation method is employed for the extraction of practolol from human plasma.

-

To 100 µL of human plasma, add 25 µL of the internal standard working solution (rac-Practolol-d7, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Value |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent |

| Column | Chiralpak IA-3 (3 µm, 2.1 x 150 mm) or equivalent chiral column |